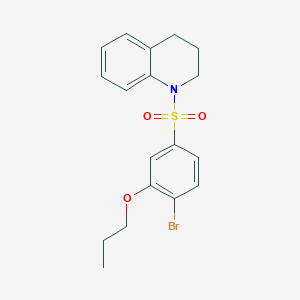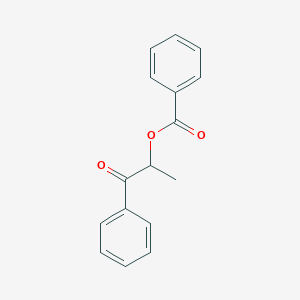
1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a bromo-propoxybenzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Bromo Group: The bromo group can be introduced via bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the Propoxy Group: The propoxy group can be attached through nucleophilic substitution reactions, where a propoxy substituent is introduced to the aromatic ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromo group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromo group, forming new derivatives.
Sulfonylation and Desulfonylation: The sulfonyl group can be introduced or removed through sulfonylation and desulfonylation reactions, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may serve as a probe or ligand in biological studies, helping to investigate the interactions between molecules and biological targets.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be used in the development of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved can vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
1-(4-Bromo-3-propoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
- 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine
- 1-(4-Bromo-3-propoxybenzenesulfonyl)-1H-pyrazole
These compounds share similar functional groups but differ in their core structures, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C18H20BrNO3S |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H20BrNO3S/c1-2-12-23-18-13-15(9-10-16(18)19)24(21,22)20-11-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-10,13H,2,5,7,11-12H2,1H3 |
InChI Key |
GPOIFMNYOODZJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12189217.png)
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12189222.png)
![3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B12189226.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-cyclooctylacetamide](/img/structure/B12189229.png)
![(5-Chloro-3-methyl-1-benzofuran-2-yl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone](/img/structure/B12189235.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12189239.png)
![6-{[(2-Methylcyclohexyl)amino]sulfonyl}chromen-2-one](/img/structure/B12189243.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12189250.png)

![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide](/img/structure/B12189261.png)
![N-(4-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12189281.png)

![(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12189300.png)
